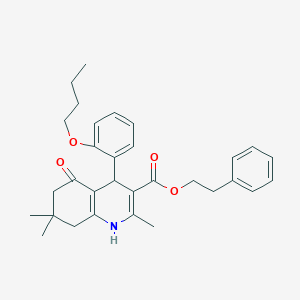![molecular formula C25H21ClN2O3 B11671082 12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11671082.png)
12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group and a tetrahydrobenzo[a]acridinone core
Métodos De Preparación
The synthesis of 12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-5-nitrobenzaldehyde and 9,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole.
Substitution Reactions: The chloro and nitro groups are introduced through electrophilic aromatic substitution reactions.
Cyclization and Reduction: The final step involves cyclization and reduction reactions to form the tetrahydrobenzo[a]acridinone structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions.
Aplicaciones Científicas De Investigación
12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis.
Comparación Con Compuestos Similares
Similar compounds to 12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one include other acridine derivatives such as:
9-aminoacridine: Known for its use as an antiseptic and potential anticancer agent.
Acriflavine: Used as an antiseptic and studied for its antiviral properties.
The uniqueness of this compound lies in its specific structural features, such as the chloro-nitrophenyl group, which may confer distinct electronic and biological properties compared to other acridine derivatives.
Propiedades
Fórmula molecular |
C25H21ClN2O3 |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
12-(2-chloro-5-nitrophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C25H21ClN2O3/c1-25(2)12-20-24(21(29)13-25)23(17-11-15(28(30)31)8-9-18(17)26)22-16-6-4-3-5-14(16)7-10-19(22)27-20/h3-11,23,27H,12-13H2,1-2H3 |
Clave InChI |
IRAFJWCEGJOZKT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670999.png)

![1-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11671004.png)
![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11671011.png)
![3-(2-naphthyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671023.png)
![4-{(E)-[2-({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11671031.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671047.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11671048.png)
![2-[4-(4-Chlorophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B11671056.png)
![ethyl (2Z)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671060.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671065.png)
![2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11671075.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11671077.png)
![6-Amino-4-(3-bromophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11671088.png)
